2-Methyl-1,4-oxazepane
Overview
Description
2-Methyl-1,4-oxazepane (also known as 2MO) is an organic compound that has been studied extensively for its potential applications in the medical, pharmaceutical, and industrial fields. 2MO is a cyclic ether that is made up of two methyl groups and an oxazepane ring. It is a colorless liquid with a molecular weight of 104.15 g/mol and a boiling point of 111.2 °C. 2MO has a wide variety of applications, from being used as a solvent to being used as a reagent in organic synthesis. It has been studied for its potential as a therapeutic agent for various diseases and conditions, as well as for its role in the synthesis of various pharmaceuticals.
Scientific Research Applications
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Synthesis from N-propargylamines
- Field : Organic Chemistry
- Application : N-propargylamines are one of the most useful and versatile building blocks in organic synthesis that are successfully transformed into many significant N-heterocycles .
- Method : The synthesis of 1,4-oxazepane cores from N-propargylamines have undergone an explosive growth in recent years .
- Results : This method provides a new route to 1,4-oxazepane and 1,4-diazepane derivatives .
-
Synthesis of New Seven Membered Ring Oxazepane Derivatives
- Field : Organic Chemistry
- Application : A new model of ring closing compound is prepared by [2+5] cycloaddition reaction of Imine with Succinic anhydride .
- Method : The reaction diagram involved two stages: The first one was generation of Imine by coupling reaction of Vanillin via biphenyl-4,4’-diamine in presence of Methanol as a solvent to produce di (3-methoxy-4-hydroxybenzylidene)-biphenyl-4,4’-diamine(BZV) in good yield .
- Results : The second state produced 1,3-Oxazepane-4,7-dione derivative(BZVS) through nucleophilic addition reaction of Imine toward Succinic anhydride with ring expansion under inert N2 gas bubbling with refluxing conditions .
-
Synthesis of Densely Functionalized 3,4-β-Lactam Fused 1,4-Oxazepane
- Field : Organic Chemistry
- Application : A versatile and chemoselective intramolecular oxa-Michael reaction of α,β-unsaturated ester tethered on a prebuilt stereodefined β-lactam ring in a novel synthesis of a bicyclic scaffold of 1,4-oxazepane embedded on the β-lactam ring has been developed .
- Method : The tandem process involves a successive deprotection of the O .
- Results : This method provides a novel synthesis of a bicyclic scaffold of 1,4-oxazepane embedded on the β-lactam ring .
properties
IUPAC Name |
2-methyl-1,4-oxazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6-5-7-3-2-4-8-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKJQSCCAMQSPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,4-oxazepane | |
CAS RN |
1018614-41-9 | |
Record name | 2-methyl-1,4-oxazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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